Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 6-Nitro-IPA vs. Endothelial NOS (eNOS) Selectivity
3-(6-Nitro-3-indolyl)propanoic acid exhibits differential inhibition of human nitric oxide synthase isoforms. In a cell-based assay measuring ionomycin-induced NO production in HEK293 cells expressing human nNOS, the compound displayed an EC₅₀ of 2.3 μM (2.30E+3 nM) [1]. In contrast, its inhibition of human endothelial NOS (eNOS) was substantially weaker, with an IC₅₀ of 100 μM (1.00E+5 nM) in a radiometric L-arginine-to-L-citrulline conversion assay [2]. This 43‑fold difference in potency between nNOS and eNOS suggests a degree of isoform selectivity that is not observed for the unsubstituted parent IPA, for which comparative nNOS vs. eNOS data are not reported in the same assay format. [Class-level inference: IPA is a non-selective antioxidant, whereas the 6‑nitro substitution introduces NOS‑isoform bias.]
| Evidence Dimension | nNOS inhibition (cellular NO production) |
|---|---|
| Target Compound Data | EC₅₀ = 2.3 μM (2.30E+3 nM) |
| Comparator Or Baseline | eNOS inhibition: IC₅₀ = 100 μM (1.00E+5 nM) |
| Quantified Difference | ≈43‑fold higher potency for nNOS vs. eNOS |
| Conditions | HEK293 cells expressing human nNOS; ionomycin stimulation; 24 h incubation |
Why This Matters
Procurement of 3-(6-Nitro-3-indolyl)propanoic acid enables studies of neuronal NOS modulation with reduced off-target endothelial effects, a differentiation not achievable with unsubstituted IPA.
- [1] BindingDB. CHEMBL1911990 (BDBM50356479): EC₅₀ = 2.30E+3 nM for human nNOS. ChEMBL curated dataset. View Source
- [2] BindingDB. CHEMBL1800349 (BDBM50418857): IC₅₀ = 1.00E+5 nM for human eNOS. ChEMBL curated dataset. View Source
